molecular formula C15H12N4O3 B8656991 N-(3-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide CAS No. 896114-97-9

N-(3-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide

Cat. No. B8656991
M. Wt: 296.28 g/mol
InChI Key: NIBGCVISWPGWHU-UHFFFAOYSA-N
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Patent
US07776878B2

Procedure details

Potassium tert-butoxide (2.25 g, 20 mmol) was added to a solution of N-[4-(2-amino-5-nitro-pyridin-3-ylethynyl)-phenyl]-acetamide (1.48 g, 5 mmol) in a 2:1 mixture of tetrahydrofuran and dimethylformamide (75 mL). The mixture was heated at 70° C. for 16 hours then the tetrahydrofuran was removed in vacuo. The mixture was poured onto a pad of silica and eluted with 10% methanol in ethyl acetate. The organics were concentrated in vacuo to 5% of their original volume and water (30 mL) was added. The resultant orange solid was filtered and dried to afford N-[3-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)-phenyl]-acetamide (1.01 g, 68%).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
N-[4-(2-amino-5-nitro-pyridin-3-ylethynyl)-phenyl]-acetamide
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-:4])C.[K+].[NH2:7][C:8]1[C:13]([C:14]#[C:15][C:16]2[CH:21]=[CH:20][C:19](NC(=O)C)=[CH:18][CH:17]=2)=[CH:12][C:11]([N+:26]([O-:28])=[O:27])=[CH:10][N:9]=1.O1CCCC1.C[N:35](C)C=O>>[N+:26]([C:11]1[CH:12]=[C:13]2[CH:14]=[C:15]([C:16]3[CH:17]=[C:18]([NH:35][C:2](=[O:4])[CH3:1])[CH:19]=[CH:20][CH:21]=3)[NH:7][C:8]2=[N:9][CH:10]=1)([O-:28])=[O:27] |f:0.1|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
N-[4-(2-amino-5-nitro-pyridin-3-ylethynyl)-phenyl]-acetamide
Quantity
1.48 g
Type
reactant
Smiles
NC1=NC=C(C=C1C#CC1=CC=C(C=C1)NC(C)=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
75 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed in vacuo
ADDITION
Type
ADDITION
Details
The mixture was poured onto a pad of silica
WASH
Type
WASH
Details
eluted with 10% methanol in ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated in vacuo to 5% of their original volume and water (30 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resultant orange solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NC(=C2)C=2C=C(C=CC2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.